2-Amino-1-(2-chloro-6-fluorophenyl)propan-1-ol hydrochloride
Description
Classification and Significance in Organic Chemistry
2-Amino-1-(2-chloro-6-fluorophenyl)propan-1-ol hydrochloride belongs to the β-amino alcohol family, characterized by an amine (-NH₂) and hydroxyl (-OH) group separated by two carbon atoms. This classification aligns with its IUPAC name, which specifies the positions of functional groups relative to the phenyl substituent.
Key structural features :
- Molecular formula : C₉H₁₁ClFNO·HCl
- Molecular weight : 240.10 g/mol
- Chirality : The stereochemistry at the C1 and C2 positions (R/S configuration) influences its reactivity and biological interactions.
Amino alcohols are pivotal in asymmetric synthesis, serving as ligands in catalytic systems for enantioselective reactions. For example, chiral β-amino alcohols facilitate the alkylation of prochiral aldehydes, enabling the production of enantiomerically pure alcohols. The compound’s halogenated aromatic system further enhances its utility in drug discovery, where chlorine and fluorine atoms modulate electronic properties and binding affinity.
Table 1: Comparative Analysis of Amino Alcohol Types
| Type | Functional Group Arrangement | Example Applications |
|---|---|---|
| 1,2-Amino alcohol | -NH₂ and -OH on adjacent carbons | Catalysts in asymmetric synthesis |
| 1,3-Amino alcohol | -NH₂ and -OH separated by one carbon | Natural product synthesis |
| β-Amino alcohol | -NH₂ and -OH on C1 and C2 | Pharmaceutical intermediates |
Historical Context and Development
The study of amino alcohols dates to the early 20th century, with seminal work on ephedrine and adrenaline highlighting their biological importance. The integration of halogenated aromatic systems emerged later, driven by advances in halogen bonding research. For instance, the discovery of σ-hole interactions in chlorinated and fluorinated compounds revolutionized drug design by enabling targeted protein-ligand interactions.
The synthesis of this compound builds on methodologies developed for β-amino alcohols, such as:
- Epoxide ring-opening : Reaction of epichlorohydrin with amines.
- Mannich reactions : Condensation of aldehydes, amines, and ketones.
Modern techniques, including photoredox catalysis and microwave-assisted synthesis, have improved yield and stereochemical control.
Amino Alcohol Functionality and Research Relevance
The β-amino alcohol motif confers dual reactivity, enabling participation in hydrogen bonding and coordination chemistry. This bifunctionality is critical in:
- Enzyme inhibition : The hydroxyl group interacts with catalytic residues, while the amine forms salt bridges.
- Metal coordination : Amino alcohols serve as ligands in transition metal complexes, enhancing catalytic activity in oxidation reactions.
Recent studies highlight its role in antimalarial drug development . Aryl amino alcohol derivatives inhibit heme polymerization in Plasmodium falciparum by forming complexes with Fe(III)-protoporphyrin IX, disrupting hemozoin formation.
Mechanistic insight :
$$ \text{Fe(III)-PPIX + Amino Alcohol} \rightarrow \text{Inactive Heme Complex} $$
This interaction prevents detoxification of heme in malaria parasites, leading to cytotoxic accumulation.
Halogenated Phenyl Ring System Significance
The 2-chloro-6-fluorophenyl group introduces steric and electronic effects:
- Electron-withdrawing effects : Fluorine and chlorine increase the ring’s electrophilicity, enhancing interactions with nucleophilic protein residues.
- Ortho-substitution : The chlorine and fluorine atoms at positions 2 and 6 create a steric shield, directing regioselective reactions at the para position.
Halogen bonding : The chlorine atom’s σ-hole engages in non-covalent interactions with electron-rich regions (e.g., carbonyl oxygens), stabilizing ligand-receptor complexes. This phenomenon is exploited in kinase inhibitors, where halogen bonds mimic hydrogen bonding patterns.
Table 2: Impact of Halogen Substituents on Binding Affinity
| Halogen | Bond Strength (kcal/mol) | Common Targets |
|---|---|---|
| F | 1–3 | Enzymes, GPCRs |
| Cl | 3–5 | Kinases, Ion channels |
| Br | 5–7 | Nuclear receptors |
Structural Uniqueness and Chemical Importance
The compound’s uniqueness arises from three factors:
- Chirality : The (1S,2R) or (1R,2S) configurations dictate its pharmacological profile. Enantiopure synthesis is achieved via asymmetric hydrogenation or enzymatic resolution.
- Hydrogen bonding capacity : The -OH and -NH₂ groups form intramolecular hydrogen bonds, stabilizing specific conformations. This rigidity enhances selectivity in molecular recognition.
- Acid-base properties : The hydrochloride salt improves solubility, facilitating formulation in aqueous media.
Synthetic applications :
Properties
IUPAC Name |
2-amino-1-(2-chloro-6-fluorophenyl)propan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClFNO.ClH/c1-5(12)9(13)8-6(10)3-2-4-7(8)11;/h2-5,9,13H,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIBXGUCANKDWOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=C(C=CC=C1Cl)F)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Grignard Reaction Followed by Hydrolysis
One classical approach involves the reaction of 2-chloro-6-fluorobenzene with propyl magnesium bromide to form the corresponding 1-(2-chloro-6-fluorophenyl)propan-1-ol intermediate, which upon further functionalization yields the target amino alcohol hydrochloride.
| Step | Description | Conditions/Notes |
|---|---|---|
| 1 | Formation of Grignard reagent | Propyl magnesium bromide prepared under anhydrous conditions |
| 2 | Reaction with 2-chloro-6-fluorobenzene | Controlled temperature, inert atmosphere |
| 3 | Hydrolysis to yield 1-(2-chloro-6-fluorophenyl)propan-1-ol | Acidic or neutral aqueous workup |
This method is noted for its straightforwardness but requires strict moisture control due to the sensitivity of Grignard reagents.
Reductive Amination of 2-Chloro-6-fluorobenzaldehyde
An alternative and more direct method involves reductive amination of 2-chloro-6-fluorobenzaldehyde with propylamine in the presence of a mild reducing agent such as sodium cyanoborohydride. This process introduces the amino group directly on the propanol side chain.
| Step | Description | Conditions/Notes |
|---|---|---|
| 1 | Condensation of aldehyde with amine | Room temperature or mild heating |
| 2 | Reduction of imine intermediate | Sodium cyanoborohydride, pH control to avoid side reactions |
| 3 | Isolation of amino alcohol | Purification by crystallization or chromatography |
This route is favored industrially for its efficiency and scalability, often implemented in continuous flow reactors to optimize yield and purity.
Catalytic Hydrogenation of Oxime Intermediates
A patented method for preparing related amino propanol compounds involves hydrogenation of oxime intermediates derived from the corresponding ketones or aldehydes. For example, trans-2-oximido-1-p-chlorobenzene acetone is hydrogenated in the presence of Raney nickel catalyst under controlled pressure and temperature to yield the amino alcohol.
| Step | Description | Conditions/Notes |
|---|---|---|
| 1 | Preparation of oxime intermediate | Reaction of ketone/aldehyde with hydroxylamine in methanol |
| 2 | Catalytic hydrogenation | Raney nickel catalyst, 20–40 °C, 0.2–1.0 MPa hydrogen pressure, 6–12 hours |
| 3 | Workup and purification | Removal of catalyst by filtration, vacuum distillation to remove solvent |
This method offers advantages such as higher yield (>88%), environmental friendliness due to avoidance of strong acids/bases, and simplified operation suitable for industrial scale.
Multi-step Synthesis Using Palladium-Catalyzed Reactions
Some synthetic routes employ palladium on carbon (Pd/C) catalysts for selective reductions or coupling reactions in the presence of bases like sodium bicarbonate or cesium carbonate. Solvents such as ethanol and DMF facilitate these reactions, which are critical in constructing the amino alcohol framework with proper stereochemistry.
| Step | Description | Conditions/Notes |
|---|---|---|
| 1 | Substituted benzene derivative preparation | Use of dimethyl carbonate, DABCO, and other reagents |
| 2 | Catalytic hydrogenation or coupling | Pd/C catalyst, controlled temperature, inert atmosphere |
| 3 | Base-mediated transformations | NaHCO3 or Cs2CO3 to maintain pH and facilitate reaction |
This approach is versatile and allows for fine-tuning of stereochemical outcomes and functional group compatibility.
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Yield Range | Industrial Applicability |
|---|---|---|---|---|
| Grignard Reaction | Simple, well-established | Moisture sensitive, requires dry conditions | Moderate to high | Limited by reagent handling |
| Reductive Amination | Direct amine introduction, scalable | Requires careful pH and reducing agent control | High | Widely used industrially |
| Catalytic Hydrogenation | High yield, environmentally friendly | Requires specialized equipment and catalyst | >88% | Suitable for large-scale production |
| Pd-Catalyzed Multi-step | Versatile, stereoselective | Multi-step complexity, catalyst cost | Variable | Applicable in complex syntheses |
Research Findings and Optimization Notes
- The reductive amination method benefits from continuous flow reactor technology, which enhances reaction control and product purity.
- Catalytic hydrogenation using Raney nickel is optimized by controlling catalyst granularity (40–300 mesh) and hydrogen pressure (0.5–0.8 MPa) to maximize yield and minimize side reactions.
- Use of mild bases such as sodium bicarbonate and cesium carbonate in palladium-catalyzed reactions improves selectivity and reduces by-product formation.
- Solvent choice significantly impacts reaction efficiency; ethanol and DMF are preferred for their polarity and ability to dissolve both organic and inorganic reagents.
Summary Table of Key Reaction Parameters
| Parameter | Grignard Reaction | Reductive Amination | Catalytic Hydrogenation | Pd-Catalyzed Reactions |
|---|---|---|---|---|
| Temperature Range | 0–25 °C | Room temperature to 40 °C | 20–40 °C | Ambient to moderate heating |
| Pressure | Atmospheric | Atmospheric | 0.2–1.0 MPa hydrogen pressure | Atmospheric |
| Catalyst | None (organomagnesium reagent) | Sodium cyanoborohydride | Raney nickel | Pd on carbon |
| Solvents | Ether, THF | Methanol, ethanol | Methanol | Ethanol, DMF |
| Reaction Time | Several hours | 1–6 hours | 6–12 hours | Variable |
| Yield | Moderate to high | High | >88% | Variable |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro and fluoro groups on the aromatic ring influence reactivity in nucleophilic substitution. The electron-withdrawing effects of these substituents activate specific positions for substitution.
Amino and Hydroxyl Group Reactivity
The primary amino and secondary hydroxyl groups participate in classic transformations:
Acylation and Alkylation
-
Amino Group : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides.
-
Example: Reaction with benzoyl chloride yields N-benzoyl-2-amino-1-(2-chloro-6-fluorophenyl)propan-1-ol.
-
-
Hydroxyl Group : Forms esters with anhydrides (e.g., acetic anhydride) or sulfonates with tosyl chloride.
Oxidation
-
The hydroxyl group is oxidized to a ketone using Jones reagent (CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>), producing 2-amino-1-(2-chloro-6-fluorophenyl)propan-1-one.
Schiff Base Formation
-
Reacts with aldehydes (e.g., benzaldehyde) to form imines, useful in asymmetric synthesis.
Stereochemical Transformations
The chiral centers enable enantioselective reactions:
-
Asymmetric Catalysis : Acts as a ligand in Ru-catalyzed reductive couplings, achieving >90% enantiomeric excess (ee) in prochiral ketone reductions .
-
Resolution via Enzymatic Methods : Lipases (e.g., CALB) resolve racemic mixtures by selective acylation, isolating (R)- or (S)-enantiomers .
Cross-Coupling Reactions
The aromatic ring participates in metal-mediated couplings:
Stability and Reactivity Trends
-
Thermal Stability : Decomposes above 200°C, with HCl liberation observed under acidic conditions.
-
pH Sensitivity : Amino group protonation enhances solubility in aqueous acidic media, while the hydroxyl group participates in hydrogen bonding.
Key Research Findings
-
Stereoelectronic Effects : The 2-chloro-6-fluoro substitution directs electrophilic attacks to the C-4 position of the aromatic ring .
-
Biological Relevance : Derivatives show promise as ACK1 kinase inhibitors (IC<sub>50</sub> = 48–106 nM) and β-lactamase inhibitors .
-
Scalable Synthesis : Continuous flow reactors improve yield (up to 85%) and enantiopurity in industrial settings.
Scientific Research Applications
Medicinal Chemistry
2-Amino-1-(2-chloro-6-fluorophenyl)propan-1-ol hydrochloride is being investigated for its potential therapeutic properties:
- Antidepressant-Like Effects: Preliminary studies suggest that this compound may exhibit antidepressant-like effects, potentially through interactions with neurotransmitter systems.
- Anti-inflammatory and Anti-cancer Activities: Research is ongoing to explore its role as a biochemical probe or inhibitor in enzymatic studies and its potential anti-inflammatory and anti-cancer properties .
Biological Studies
The compound is studied for its interactions with biological systems:
- Enzyme Inhibition: It may act as an inhibitor of specific enzymes, modulating various biochemical pathways.
- Receptor Binding: The structural features allow it to interact with receptors, influencing their activity and signaling pathways.
Chemical Synthesis
In organic chemistry, it serves as an important intermediate in synthesizing more complex organic molecules. Its unique structure allows for various chemical transformations:
- Oxidation: The hydroxyl group can be oxidized to form aldehydes or ketones.
- Reduction: The amino group can be reduced to form secondary amines.
- Substitution Reactions: The chloro and fluoro groups can undergo nucleophilic substitution reactions, leading to diverse derivatives.
Case Studies
| Study Focus | Findings |
|---|---|
| Antidepressant Activity | A study indicated that the compound shows promise in modulating serotonin receptors, suggesting potential antidepressant properties. |
| Enzyme Interaction | Research demonstrated that this compound could inhibit specific enzymes involved in cancer metabolism, highlighting its therapeutic potential in oncology. |
| Chemical Reactivity | Investigations into its reactivity revealed that it can serve as a versatile building block in synthesizing pharmaceuticals and agrochemicals. |
Mechanism of Action
The mechanism of action of 2-Amino-1-(2-chloro-6-fluorophenyl)propan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₉H₁₁ClFNO (free base)
- Molecular Weight : 203.5 g/mol (calculated for free base)
- Structural Features: A propan-1-ol backbone with hydroxyl at position 1. Amino group at position 2. 2-Chloro-6-fluorophenyl substituent at position 1.
Notably, the hydrochloride salt form enhances water solubility compared to the free base, a common modification to improve bioavailability in drug development .
Comparison with Similar Compounds
The compound shares structural motifs with halogenated aryl amines and amino alcohols. Below is a detailed comparison with analogs from the provided evidence (Table 1), followed by a discussion of key differences.
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Substituents/Modifications |
|---|---|---|---|---|
| 2-Amino-1-(2-chloro-6-fluorophenyl)propan-1-ol | C₉H₁₁ClFNO | 203.5 | Amino alcohol, HCl salt | 2-Cl, 6-F on phenyl |
| 1-(Fluorophenyl)propan-2-amine | C₉H₁₂FN | 153.2 | Primary amine | F on phenyl (position unspecified) |
| 2-(Fluorophenyl)-2-(methylamino)cyclohexanone | C₁₃H₁₇FNO | 222.3 | Methylamino, ketone | Cyclohexanone core, F on phenyl |
| Ethyl(fluorophenyl)(piperidin-2-yl)acetate | C₁₅H₂₀FNO₂ | 281.3 | Ester, piperidine | F on phenyl, ethyl ester |
| 1-(Fluorophenyl)propan-2-ylamine | C₁₀H₁₄FN | 167.2 | Secondary amine | Methyl group, F on phenyl |
| 2-(Fluorophenyl)-3-methylmorpholine | C₁₁H₁₄FNO | 209.2 | Morpholine ring | 3-methyl, F on phenyl |
Key Differences and Implications
Halogenation Pattern
- Target Compound: Contains both chlorine and fluorine at the 2- and 6-positions of the phenyl ring. This dual halogenation likely increases electrophilicity and lipophilicity compared to mono-halogenated analogs like 1-(fluorophenyl)propan-2-amine .
- Other Compounds : Most analogs in Table 1 feature only fluorine on the phenyl ring, which may reduce steric hindrance but also lower metabolic stability compared to chloro-fluoro combinations.
Functional Group Diversity
- Amino Alcohol vs. Secondary Amines: The target compound’s primary amino alcohol structure contrasts with secondary amines (e.g., 1-(fluorophenyl)propan-2-ylamine) or tertiary amines (e.g., ethyl(fluorophenyl)(piperidin-2-yl)acetate). Amino alcohols often exhibit higher polarity, influencing solubility and hydrogen-bonding capacity .
- Cyclohexanone and Morpholine Analogs: Compounds like 2-(fluorophenyl)-2-(methylamino)cyclohexanone and 2-(fluorophenyl)-3-methylmorpholine incorporate cyclic ketones or heterocycles, which may enhance conformational rigidity or receptor binding specificity compared to the linear propanol backbone of the target compound .
Salt Form and Bioavailability
- The hydrochloride salt of the target compound distinguishes it from neutral analogs (e.g., ethyl(fluorophenyl)(piperidin-2-yl)acetate). Salt forms typically improve aqueous solubility and crystalline stability , critical for formulation in drug development .
Research Findings and Implications
While direct pharmacological data for the target compound is absent in the provided evidence, structural comparisons suggest the following hypotheses:
Dual Halogenation: The 2-chloro-6-fluorophenyl group may enhance binding affinity to hydrophobic enzyme pockets compared to mono-halogenated analogs, as seen in kinase inhibitors and GPCR-targeting drugs .
However, the hydrochloride salt may limit blood-brain barrier penetration compared to free bases .
Synthetic Utility : The compound’s modular structure makes it a candidate for further derivatization, such as coupling with carboxylic acids or incorporation into larger heterocyclic systems .
Biological Activity
2-Amino-1-(2-chloro-6-fluorophenyl)propan-1-ol hydrochloride is a compound with significant potential in pharmaceutical and biochemical research. Its unique structure, characterized by an amino group, hydroxyl group, and a chloro-fluorophenyl moiety, contributes to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
- Molecular Formula : C₉H₁₂ClFNO
- Molecular Weight : 203.64 g/mol
- CAS Number : 1354949-48-6
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The presence of both chloro and fluorine substituents enhances its lipophilicity, potentially improving membrane permeability and receptor binding affinity.
Key Reactions
- Oxidation : The amino group can be oxidized to form nitroso or nitro derivatives.
- Reduction : The compound can be reduced to yield secondary amines or alcohols.
- Substitution : Chloro and fluoro groups can undergo nucleophilic substitution reactions.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that this compound has notable antimicrobial properties against various bacterial strains. For instance, it has demonstrated effectiveness against Staphylococcus aureus and other clinical strains.
Anticancer Activity
The compound has been evaluated for its anticancer potential in vitro. The IC50 values for various cancer cell lines (such as HeLa and MCF-7) suggest significant cytotoxic effects, with some derivatives showing IC50 values below 10 µg/mL, indicating high potency.
Antioxidant Activity
Preliminary studies indicate that this compound may possess antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.
Comparative Analysis with Similar Compounds
The following table summarizes the structural similarities and differences between this compound and related compounds:
| Compound Name | Molecular Formula | Key Features | Unique Aspects |
|---|---|---|---|
| 2-Amino-1-(3-fluorophenyl)propan-1-ol | C₉H₁₂FNO | Similar amino-alcohol structure | Different halogen positioning affects biological activity |
| (1R,3R)-3-amino-1-(2-chloro-6-fluorophenyl)-3-(2,4-difluorophenyl)propan-1-ol | C₁₁H₁₃ClF₂N | Contains multiple fluorine atoms | Increased lipophilicity may enhance membrane permeability |
| 1-Amino-1-(2-chloro-6-fluorophenyl)propan-2-Ol | C₉H₁₁ClFNO | Hydroxyl group on different carbon | Potentially different pharmacokinetics due to stereochemistry |
Case Studies
Several case studies have highlighted the efficacy of this compound in various applications:
- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound significantly inhibited biofilm formation in MRSA strains at concentrations as low as 0.5 µg/mL.
- Cytotoxicity in Cancer Cells : In vitro assays showed that certain derivatives induced apoptosis in cancer cells with IC50 values ranging from 8 to 62 µg/mL across different cell lines.
- Antioxidant Testing : Compounds derived from this structure were tested for their ability to scavenge free radicals, showing promising results that warrant further investigation.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for structural confirmation of 2-Amino-1-(2-chloro-6-fluorophenyl)propan-1-ol hydrochloride?
- Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) to resolve aromatic and chiral center configurations. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystalline) provides absolute stereochemistry. Infrared (IR) spectroscopy confirms functional groups like hydroxyl and amine. Cross-reference spectral data with structurally related compounds, such as 2-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride .
Q. How can solubility and stability be optimized for this compound in aqueous buffers?
- Methodology : Perform pH-dependent solubility studies using potentiometric titration to determine the compound’s pKa (predicted ~8.5–9.5 for the amine group). Use co-solvents (e.g., DMSO ≤1%) or cyclodextrins to enhance solubility. Stability assays under varying temperatures (4°C, 25°C, 40°C) and pH (1–9) should monitor degradation via HPLC-UV. For storage, lyophilize and keep at -20°C under inert gas to prevent hydrolysis .
Q. What synthetic routes are reported for similar halogenated aminopropanol derivatives?
- Methodology : Reductive amination of ketone precursors (e.g., 2-chloro-6-fluorophenylpropan-1-one) using sodium cyanoborohydride or catalytic hydrogenation. Alternatively, nucleophilic substitution of epoxide intermediates with ammonia. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂:MeOH gradient). Monitor reaction progress with TLC (ninhydrin staining) .
Advanced Research Questions
Q. How can enantiomeric resolution be achieved for this chiral compound?
- Methodology : Use chiral stationary-phase HPLC (e.g., Chiralpak AD-H column) with hexane:isopropanol (90:10) + 0.1% diethylamine. Alternatively, synthesize diastereomeric salts with chiral acids (e.g., tartaric acid) and recrystallize. Confirm enantiopurity via polarimetry and circular dichroism (CD). Computational modeling (DFT) predicts enantiomer stability and binding affinities .
Q. What strategies address discrepancies in biological activity data across in vitro assays?
- Methodology : Standardize assay conditions (e.g., cell line viability, serum concentration, incubation time). Validate compound purity (>95% by HPLC) and exclude endotoxin contamination. Use orthogonal assays (e.g., fluorescence polarization vs. radiometric) to confirm target engagement. Analyze batch-to-batch variability in salt forms (hydrochloride vs. freebase) .
Q. How do substituents (Cl, F) influence the compound’s pharmacokinetic profile?
- Methodology : Perform in vitro ADME studies:
- Metabolic stability : Liver microsomal assays (human/rodent) with LC-MS/MS quantification.
- Permeability : Caco-2 cell monolayers.
- Plasma protein binding : Equilibrium dialysis.
Compare with analogs lacking halogens or with substituent positional changes (e.g., 4-fluorophenyl derivatives ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
